molecular formula C8H7BrN2O2S B15056577 7-Bromo-3-(methylsulfonyl)-1H-indazole

7-Bromo-3-(methylsulfonyl)-1H-indazole

Cat. No.: B15056577
M. Wt: 275.12 g/mol
InChI Key: ANRLLYWAXOMLDO-UHFFFAOYSA-N
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Description

7-Bromo-3-(methylsulfonyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and methylsulfonyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(methylsulfonyl)-1H-indazole typically involves the bromination of 3-(methylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(methylsulfonyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated indazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted indazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of hydrogenated indazole derivatives.

Scientific Research Applications

7-Bromo-3-(methylsulfonyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(methylsulfonyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methylsulfonyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-indazole: Lacks the methylsulfonyl group, making it less versatile in certain synthetic applications.

    3-(Methylsulfonyl)-1H-indazole: Lacks the bromine atom, which limits its reactivity in substitution reactions.

    7,8-Dibromo-3-(methylsulfonyl)-1H-indazole: Contains an additional bromine atom, which can lead to different reactivity and applications.

Uniqueness

7-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the presence of both bromine and methylsulfonyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

7-bromo-3-methylsulfonyl-2H-indazole

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

ANRLLYWAXOMLDO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=CC=C(C2=NN1)Br

Origin of Product

United States

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